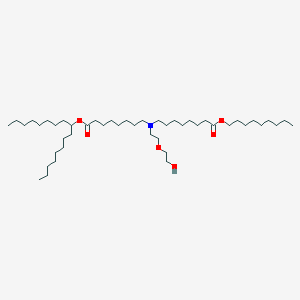
Heptadecan-9-yl 8-((2-(2-hydroxyethoxy)ethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Heptadecan-9-yl 8-((2-(2-hydroxyethoxy)ethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate is a complex organic compound known for its applications in various scientific fields
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Heptadecan-9-yl 8-((2-(2-hydroxyethoxy)ethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate involves multiple steps, including esterification and amidation reactions. The process typically starts with the preparation of intermediate compounds, which are then subjected to specific reaction conditions to form the final product. The reaction conditions often include controlled temperatures, specific pH levels, and the use of catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound follows stringent guidelines to ensure purity and consistency. The process is carried out in ISO-certified facilities, adhering to Good Manufacturing Practices (GMP). Large-scale production involves the use of advanced equipment and techniques to maintain the quality and yield of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Heptadecan-9-yl 8-((2-(2-hydroxyethoxy)ethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxides.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The reaction conditions vary depending on the desired outcome, with specific temperatures, solvents, and catalysts being employed to optimize the reactions.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield oxides, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a variety of derivatives, depending on the substituent introduced .
Aplicaciones Científicas De Investigación
Heptadecan-9-yl 8-((2-(2-hydroxyethoxy)ethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Employed in the study of cellular processes and as a tool for investigating biological pathways.
Medicine: Utilized in drug delivery systems, particularly in the formulation of lipid nanoparticles for mRNA delivery.
Industry: Applied in the development of advanced materials and as an additive in various industrial processes
Mecanismo De Acción
The mechanism of action of Heptadecan-9-yl 8-((2-(2-hydroxyethoxy)ethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate involves its interaction with specific molecular targets and pathways. In drug delivery systems, the compound facilitates the encapsulation and transport of therapeutic agents, enhancing their stability and bioavailability. The molecular targets include cell membranes and intracellular components, where the compound aids in the efficient delivery of the therapeutic payload .
Comparación Con Compuestos Similares
Similar Compounds
Heptadecan-9-yl 8-((2-hydroxyethyl)(6-oxo-6-(undecyloxy)hexyl)amino)octanoate: Known for its use in mRNA delivery systems.
Polyethylene glycol (PEG) derivatives: Widely used in drug delivery and as excipients in pharmaceutical formulations.
Uniqueness
Heptadecan-9-yl 8-((2-(2-hydroxyethoxy)ethyl)(8-(nonyloxy)-8-oxooctyl)amino)octanoate stands out due to its unique structural features, which provide enhanced stability and efficiency in drug delivery applications. Its ability to form stable complexes with therapeutic agents and facilitate their targeted delivery makes it a valuable compound in pharmaceutical research .
Propiedades
Fórmula molecular |
C46H91NO6 |
|---|---|
Peso molecular |
754.2 g/mol |
Nombre IUPAC |
nonyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-[2-(2-hydroxyethoxy)ethyl]amino]octanoate |
InChI |
InChI=1S/C46H91NO6/c1-4-7-10-13-16-25-32-41-52-45(49)35-28-21-17-23-30-37-47(39-42-51-43-40-48)38-31-24-18-22-29-36-46(50)53-44(33-26-19-14-11-8-5-2)34-27-20-15-12-9-6-3/h44,48H,4-43H2,1-3H3 |
Clave InChI |
QUSVSSKXXKJBLM-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCOC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCOCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


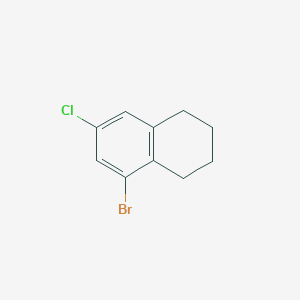
![N-(4-tert-butylphenyl)-1-[4-(difluoromethoxy)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13362942.png)
![6-[(2-Methoxyphenoxy)methyl]-3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362950.png)

![N-{5-amino-2-[(2,4-dichlorobenzyl)oxy]-3-methylphenyl}acetamide](/img/structure/B13362961.png)
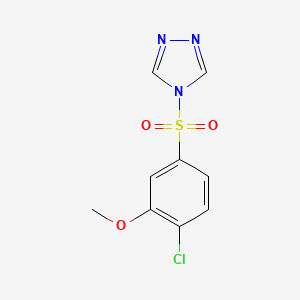

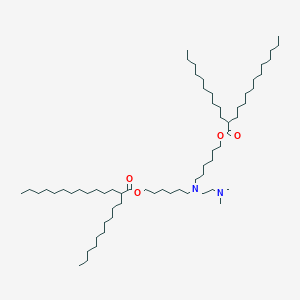
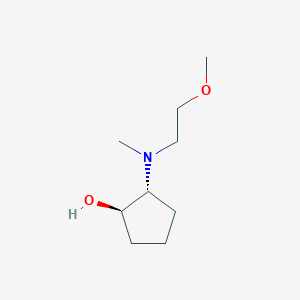



![3-[1-(Methylsulfonyl)-3-piperidinyl]-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362997.png)
![6-(2-Methyl-3-furyl)-3-{[(2-phenylethyl)sulfanyl]methyl}[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13362999.png)
